3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Description
3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring with multiple methyl groups
Properties
IUPAC Name |
3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)23-16-9-7-8-14(10-16)17(22)20-15-11-18(3,4)21-19(5,6)12-15/h7-10,13,15,21H,11-12H2,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZABOCDVWWOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from cyclohexanone through a series of reactions involving amination and methylation.
Attachment of the Benzamide Group: The benzamide group is introduced through a reaction between the piperidine derivative and benzoyl chloride under basic conditions.
Introduction of the Propan-2-yloxy Group: The final step involves the etherification of the benzamide derivative with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: TEMPO, sodium hypochlorite, and acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH).
Major Products
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor used in the synthesis of the target compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Shares a similar piperidine structure but with different functional groups.
Uniqueness
3-propan-2-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
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